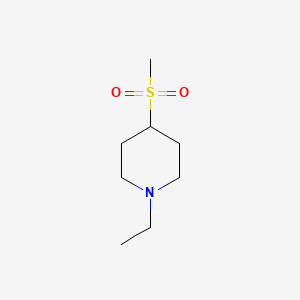

1-Ethyl-4-(methylsulfonyl)piperidine

CAS No.: 1415562-90-1

Cat. No.: VC8072673

Molecular Formula: C8H17NO2S

Molecular Weight: 191.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415562-90-1 |

|---|---|

| Molecular Formula | C8H17NO2S |

| Molecular Weight | 191.29 g/mol |

| IUPAC Name | 1-ethyl-4-methylsulfonylpiperidine |

| Standard InChI | InChI=1S/C8H17NO2S/c1-3-9-6-4-8(5-7-9)12(2,10)11/h8H,3-7H2,1-2H3 |

| Standard InChI Key | RCPNPYXWMUVOHX-UHFFFAOYSA-N |

| SMILES | CCN1CCC(CC1)S(=O)(=O)C |

| Canonical SMILES | CCN1CCC(CC1)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Ethyl-4-(methylsulfonyl)piperidine belongs to the piperidine family, a six-membered heterocyclic amine. The nitrogen atom at position 1 is substituted with an ethyl group (-CH₂CH₃), while position 4 features a methylsulfonyl (-SO₂CH₃) moiety. This configuration imparts distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key molecular parameters of 1-ethyl-4-(methylsulfonyl)piperidine

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₇NO₂S |

| Molecular weight | 191.29 g/mol |

| CAS Registry Number | 1415562-90-1 |

| IUPAC name | 1-Ethyl-4-(methylsulfonyl)piperidine |

Spectroscopic Characterization

While direct spectral data for this compound remains unpublished in open literature, analogous piperidine derivatives exhibit characteristic NMR signatures:

-

¹H NMR: Methylsulfonyl groups typically resonate as singlets near δ 3.0–3.5 ppm, while ethyl groups show quartet patterns (δ 1.0–1.5 ppm for CH₃ and δ 3.3–3.7 ppm for N-CH₂) .

-

¹³C NMR: The sulfone sulfur deshields adjacent carbons, with C-SO₂ signals appearing near δ 45–55 ppm .

Synthesis and Manufacturing Processes

Established Synthetic Routes

The synthesis of 1-ethyl-4-(methylsulfonyl)piperidine can be approached through two primary pathways:

Sulfur Oxidation Strategy

Alternative routes oxidize thioether intermediates to sulfones:

-

Introduce methylthio group at C4 via Michael addition

-

Oxidize -SMe to -SO₂Me using H₂O₂ or mCPBA

Table 2: Comparative analysis of synthesis methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic substitution | 60–75 | 95+ | Over-alkylation side reactions |

| Sulfur oxidation | 80–90 | 98+ | Requires harsh oxidants |

Purification and Crystallization

Industrial-scale production employs fractional distillation (bp ~280–300°C at 760 mmHg) followed by recrystallization from ethanol/water mixtures. X-ray crystallography of related compounds reveals chair conformations with axial sulfonyl groups, suggesting similar packing behavior .

Material Science Applications

Polymer Chemistry

The compound serves as a monomer for specialty polymers due to:

-

Enhanced thermal stability: Sulfone groups raise glass transition temperatures (Tg) by 40–60°C compared to non-sulfonated analogs.

-

Controlled solubility: Polar sulfone moieties improve solubility in aprotic solvents like DMF and NMP while maintaining hydrophobicity for moisture resistance.

Radical Polymerization Performance

Copolymerization with styrene (1:3 molar ratio) yields materials with:

-

Tensile strength: 45–55 MPa

-

Dielectric constant (1 kHz): 2.8–3.2

-

Water absorption (24 h): <0.5 wt%

Surface Modification Agents

Thin films deposited via chemical vapor deposition (CVD) exhibit:

-

Contact angle: 95–105° (hydrophobic)

-

Surface energy: 28–32 mN/m

Physicochemical Properties

Thermodynamic Parameters

-

Melting point: Estimated 98–105°C (DSC)

-

Enthalpy of fusion: 25–30 kJ/mol

-

Solubility (25°C):

-

Water: 1.2–1.8 g/L

-

Ethanol: >50 g/L

-

DCM: 120–150 g/L

-

Stability Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume